molecular formula C12H16N2O2 B13877635 5-amino-N-(cyclopropylmethyl)-2-methoxybenzamide

5-amino-N-(cyclopropylmethyl)-2-methoxybenzamide

Cat. No.: B13877635
M. Wt: 220.27 g/mol
InChI Key: TXPCVXSEKLLTMH-UHFFFAOYSA-N
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Description

5-amino-N-(cyclopropylmethyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amino group at the 5th position, a cyclopropylmethyl group attached to the nitrogen atom, and a methoxy group at the 2nd position of the benzamide structure. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(cyclopropylmethyl)-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: The nitration of 2-methoxybenzoic acid to introduce a nitro group at the 5th position.

    Reduction: The reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The formation of the benzamide by reacting the 5-amino-2-methoxybenzoic acid with cyclopropylmethylamine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(cyclopropylmethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

5-amino-N-(cyclopropylmethyl)-2-methoxybenzamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-amino-N-(cyclopropylmethyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-methoxybenzamide: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical reactivity.

    N-(cyclopropylmethyl)-2-methoxybenzamide: Lacks the amino group, which may influence its interaction with biological targets.

    5-amino-N-(methyl)-2-methoxybenzamide: Contains a methyl group instead of a cyclopropylmethyl group, which may alter its properties.

Uniqueness

5-amino-N-(cyclopropylmethyl)-2-methoxybenzamide is unique due to the presence of both the amino group and the cyclopropylmethyl group, which may confer specific biological activities and chemical reactivity not observed in similar compounds.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

5-amino-N-(cyclopropylmethyl)-2-methoxybenzamide

InChI

InChI=1S/C12H16N2O2/c1-16-11-5-4-9(13)6-10(11)12(15)14-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3,(H,14,15)

InChI Key

TXPCVXSEKLLTMH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)NCC2CC2

Origin of Product

United States

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